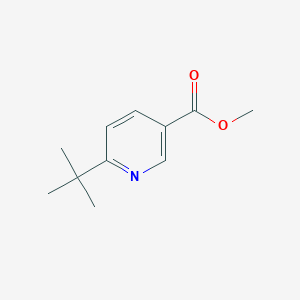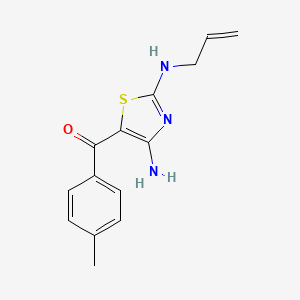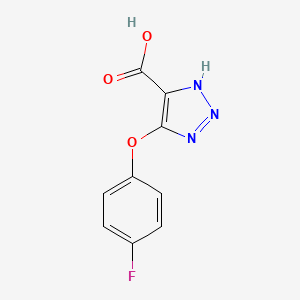
5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole carboxylic acids. This compound is characterized by the presence of a fluorophenoxy group attached to a triazole ring, which is further connected to a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(4-Fluorphenoxy)-1H-1,2,3-triazol-4-carbonsäure umfasst typischerweise die folgenden Schritte:
Bildung des Triazolrings: Der Triazolring kann durch eine Click-Chemie-Reaktion unter Verwendung eines Azids und eines Alkins synthetisiert werden. Diese Reaktion wird üblicherweise durch Kupfer(I)-Ionen katalysiert.
Einführung der Fluorphenoxygruppe: Die Fluorphenoxygruppe kann durch eine nucleophile Substitutionsreaktion eingeführt werden, bei der ein Fluorphenol mit einer geeigneten Abgangsgruppe am Triazolring reagiert.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(4-Fluorphenoxy)-1H-1,2,3-triazol-4-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder Aldehyd umwandeln.
Substitution: Die Fluorphenoxygruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile wie Amine, Thiole und Alkohole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Oxiden und Ketonen.
Reduktion: Bildung von Alkoholen und Aldehyden.
Substitution: Bildung verschiedener substituierter Triazolderivate.
Wissenschaftliche Forschungsanwendungen
5-(4-Fluorphenoxy)-1H-1,2,3-triazol-4-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als biochemische Sonde untersucht, um Enzymaktivitäten und Proteinwechselwirkungen zu untersuchen.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und Antikrebsaktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-(4-Fluorphenoxy)-1H-1,2,3-triazol-4-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren und Proteinen interagieren und deren Aktivitäten modulieren.
Beteiligte Signalwege: Sie kann verschiedene biochemische Signalwege beeinflussen, darunter Signaltransduktion, Stoffwechselwege und Genexpression.
Wirkmechanismus
The mechanism of action of 5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins, modulating their activities.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Fluorphenylessigsäure: Eine Verbindung mit einer ähnlichen Fluorphenoxygruppe, aber unterschiedlichen funktionellen Gruppen.
5-(2-Ethoxyethyl)-5-[4-(4-Fluorphenoxy)phenoxy]pyrimidin-2,4,6(1H,3H,5H)-trion: Eine weitere Verbindung mit einer Fluorphenoxygruppe und einer anderen Grundstruktur.
Einzigartigkeit
5-(4-Fluorphenoxy)-1H-1,2,3-triazol-4-carbonsäure ist einzigartig aufgrund ihrer Triazolringstruktur, die ihr besondere chemische und biologische Eigenschaften verleiht
Eigenschaften
Molekularformel |
C9H6FN3O3 |
|---|---|
Molekulargewicht |
223.16 g/mol |
IUPAC-Name |
4-(4-fluorophenoxy)-1H-triazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6FN3O3/c10-5-1-3-6(4-2-5)16-8-7(9(14)15)11-13-12-8/h1-4H,(H,14,15)(H,11,12,13) |
InChI-Schlüssel |
GXQGOINWUWSILA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=C(NN=N2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


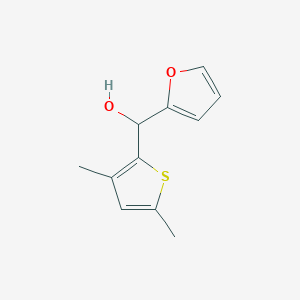
![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11769918.png)

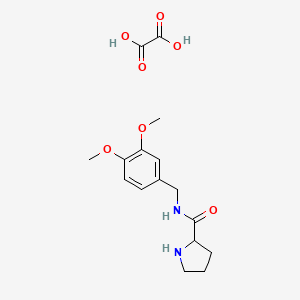
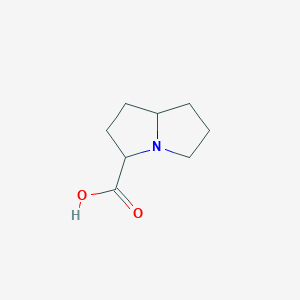


![6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B11769945.png)
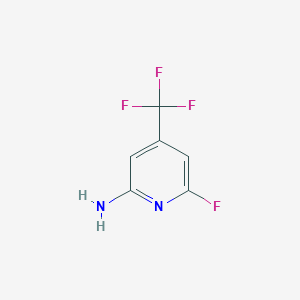
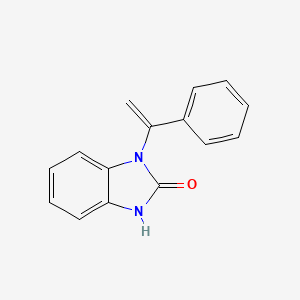
![3-Aminobenzo[d]isothiazol-5-ol](/img/structure/B11769955.png)
